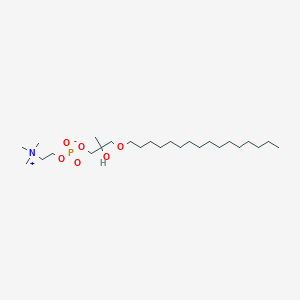
(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as HTMAE-PC, is a phospholipid derivative that has received significant attention in the scientific community due to its unique properties. This compound has been found to have potential applications in various fields, including drug delivery, imaging, and biosensing.
Scientific Research Applications
Phosphonic Acid in Research and Development
Phosphonic acid functional groups, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have significant applications in various research fields. The structural analogy of phosphonic acids with phosphate moieties contributes to their widespread use. Applications extend across multiple disciplines, including chemistry, biology, and physics. Phosphonic acids have been utilized for their bioactive properties (as drugs or pro-drugs), in bone targeting, in the design of supramolecular or hybrid materials, for surface functionalization, in analytical purposes, medical imaging, and as phosphoantigens. Various methods exist for synthesizing phosphonic acids, with the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure being particularly effective. The broad application spectrum and synthesis methods of phosphonic acids highlight their importance in scientific research and development (Sevrain et al., 2017).
Hydroxyapatite: A Multifunctional Material
Hydroxyapatite in Environmental Management
Hydroxyapatite (Ca10(PO4)6(OH)2), a calcium phosphate biomaterial, shows significant promise in treating air, water, and soil pollution. Its unique structure and properties, such as high adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, make it highly valuable in environmental management. Hydroxyapatite's potential in resource recovery further enhances its utility. Its applications span across adsorption for wastewater and soil treatment, showcasing the diverse mechanisms involved in the remediation process. Hydroxyapatite's role as a catalyst, photocatalyst, or active phase support in catalysis, highlights its multifaceted applications in environmental clean-up processes (Ibrahim et al., 2020).
properties
CAS RN |
107560-67-8 |
|---|---|
Product Name |
(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C25H54NO6P |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
(3-hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(2,27)24-32-33(28,29)31-22-20-26(3,4)5/h27H,6-24H2,1-5H3 |
InChI Key |
BZLKOORCGCYQJZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |
synonyms |
1-O-hexadecyl-2-C-methyl-3-phosphatidylcholine 1-O-hexadecyl-2-C-methylglycero-3-phosphocholine 1-O-hexadecyl-2-methyl-sn-glycero-3-phosphocholine 2-methyl-lyso-PAF |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




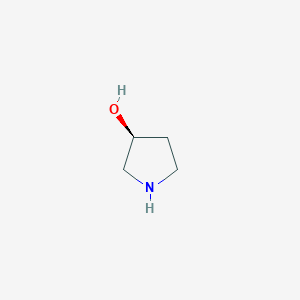
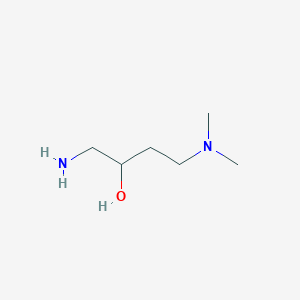
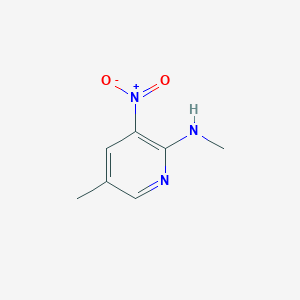

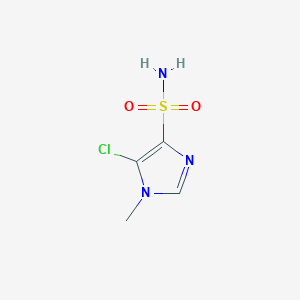
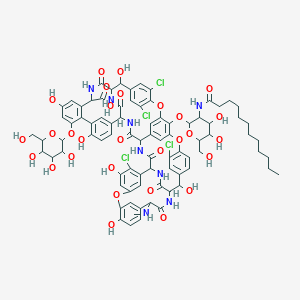

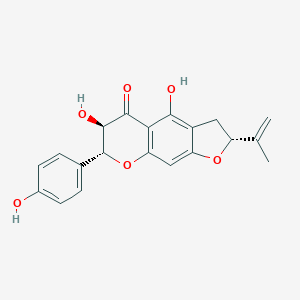
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)



![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)